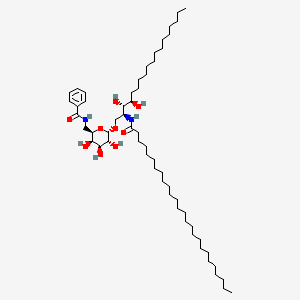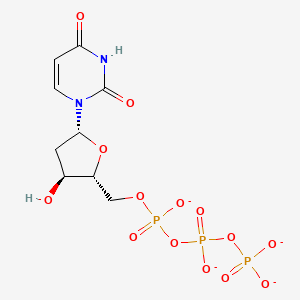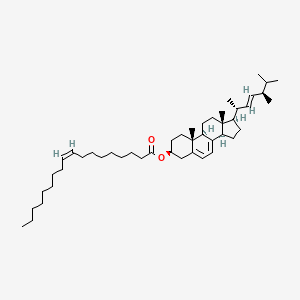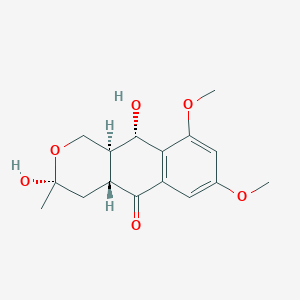
2-Methylcyclotrisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylcyclotrisiloxane is a cyclosiloxane and a one-carbon compound. It derives from a hydride of a cyclotrisiloxane.
Wissenschaftliche Forschungsanwendungen
Radiolabeling and Biodistribution
2-Methylcyclotrisiloxane has been explored in the context of radiolabeling and biodistribution. For instance, Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a potential neuroprotective drug, was labeled with C-11 and demonstrated significant accumulation in cortical brain areas of rats, indicating its potential for brain imaging studies (Yu et al., 2003).
Sensory and Coagulative Properties
Research has shown that methylcyclopolysiloxanes, including hexamethylcyclotrisiloxane, possess unique sensory properties like inducing dryness and astringency. These compounds can also coagulate salivary proteins at very low concentrations, impacting the sensory properties of foods (Culleré, Ferreira, & Cacho, 2006).
Polymerization and Molecular Structure
The anionic oligomerization of hexamethylcyclotrisiloxane with methylmethoxysilanes has been studied for the synthesis of linear oligomers. This provides a method for creating specific oligomeric structures, which are significant in materials science (Zavin et al., 1985). Additionally, the structure of hexamethylcyclotrisiloxane vapor has been determined, revealing insights into molecular geometry and bond lengths, crucial for understanding its chemical properties (Aggarwal & Bauer, 1950).
Organospirocyclosiloxanes and Polymerization
The study of 2,2-dichlorotetraphenylcyclotrisiloxane and derivatives has led to the formation of organospirocyclosiloxanes, which can undergo anionic polymerization. This results in the creation of crosslinked and soluble polymeric structures, offering potential applications in polymer science (Andrianov & Zachernyuk, 1974).
Sustainable Solvent Applications
2-Methyloxolane, derived from this compound, has been identified as a bio-based solvent for extracting natural products and food ingredients. Its properties, such as solvent power, extraction efficiency, and environmental impact, make it a viable alternative to conventional petroleum-based solvents (Rapinel et al., 2020).
Eigenschaften
Molekularformel |
CH8O3Si3 |
|---|---|
Molekulargewicht |
152.33 g/mol |
IUPAC-Name |
2-methyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/CH8O3Si3/c1-7-3-5-2-6-4-7/h7H,5-6H2,1H3 |
InChI-Schlüssel |
HJWYBFFQDXNWHV-UHFFFAOYSA-N |
Kanonische SMILES |
C[SiH]1O[SiH2]O[SiH2]O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(4-Chlorophenyl)-8,8a-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B1264405.png)







![2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1264422.png)

![N-[4-[1-(1-oxopropyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1264424.png)
![1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1264425.png)
